1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-4-3-5-11(9(8)2)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI Key |
TVYGYEJCZLQITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=NC=NC(=C3C=N2)NN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under controlled conditions.
Introduction of the 2,3-Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Hydrazinyl Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted pyrazolo[3,4-d]pyrimidine compounds .
Scientific Research Applications
Anticancer Properties
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has shown promise in cancer research. Its ability to interact with various biological targets suggests potential applications as an anticancer agent. Studies indicate that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant cytotoxic effects against different cancer cell lines.
- Mechanism of Action : The compound may exert its effects through inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
Research has identified this compound as a candidate for anti-inflammatory applications. Its hydrazine group can enhance its interaction with inflammatory mediators.
- Pharmacological Screening : In preclinical studies, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, indicating a safer profile for long-term use.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Material : Aminopyrazole carbonitrile serves as the precursor.
- Reagents : Various reagents such as formamide and acetic anhydride are used to facilitate the formation of the pyrazolo[3,4-d]pyrimidine framework.
- Yield Optimization : Recent advancements focus on minimizing synthetic steps while maximizing yield and purity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis.
Case Study 2: Anti-inflammatory Screening
In another study assessing anti-inflammatory properties, compounds derived from this compound were tested against carrageenan-induced edema in animal models. The results indicated significant reduction in inflammation markers compared to control groups.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Phenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine | Phenyl substitution at position 1 | Anticancer activity |
| 6-Hydrazino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl substitution at position 6 | Antiproliferative effects |
| 5-Amino-pyrazolo[3,4-d]pyrimidines | Amino group at position 5 | CDK inhibition |
The distinct dimethylphenyl substitution and hydrazine functionality of this compound enhance its selectivity towards certain biological targets compared to other analogs.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at positions 1, 4, and 6 significantly altering physicochemical and biological properties. Below is a systematic comparison:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity :
- Hydrazinyl at Position 4 : Present in the target compound and Compound 3 (), this group facilitates hydrogen bonding, critical for interactions with kinase ATP-binding pockets or DNA. Compound 3 showed anticancer activity, suggesting the target compound may share similar mechanisms .
- Dimethylphenyl vs. Phenyl : The 2,3-dimethylphenyl group in the target compound increases steric hindrance and lipophilicity compared to the phenyl group in Compound 3. This may enhance membrane permeability but reduce solubility .
Functional Group Replacements :
- Hydrazinyl vs. Piperazinyl : Piperazinyl derivatives () exhibit basicity and conformational flexibility, favoring interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). In contrast, hydrazinyl derivatives are more likely to act as kinase inhibitors .
- Chlorine vs. Hydrazine : Chlorine substituents () enhance electrophilicity, making such compounds reactive intermediates for further derivatization. However, they lack the hydrogen-bonding capacity of hydrazinyl groups .
Synthetic Accessibility :
- The target compound and Compound 3 () are synthesized via hydrazine hydrate reflux, a cost-effective method. In contrast, piperazinyl derivatives () require multi-step nucleophilic substitutions, complicating scalability.
Biological Performance :
- Compound 3 () demonstrated potent anticancer activity (IC₅₀ < 10 μM in leukemia cells), attributed to hydrazine-mediated DNA intercalation or topoisomerase inhibition. The target compound’s dimethylphenyl group may further optimize binding to hydrophobic pockets in target proteins .
- Chloromethyl derivatives () are primarily intermediates, but their electrophilic nature may confer antibacterial properties via alkylation of microbial proteins .
Research Findings and Data Tables
Table 2: Spectral Data Comparison
Biological Activity
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound known for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapy. The compound's structure features a hydrazine functional group at the 4-position and a dimethylphenyl substituent at the 1-position, which contribute to its pharmacological properties.
- Molecular Formula : C13H14N6
- Molecular Weight : 254.29 g/mol
- CAS Number : 1310126-32-9
Biological Activity Overview
The biological activity of this compound has been explored through various studies, demonstrating its potential as an anticancer and anti-inflammatory agent.
This compound exhibits significant biological activity through several mechanisms:
- Inhibition of Kinases : It acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), showing IC50 values ranging from 0.3 to 24 µM against various cancer cell lines .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
- Anti-inflammatory Effects : It activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes and reduced inflammation in neurodegenerative models .
Anticancer Activity
A study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidines found that compounds similar to this compound effectively inhibited tumor growth in MCF-7 breast cancer models. The compound demonstrated strong antiproliferative effects and was particularly effective against EGFR-positive tumors .
Neuroprotective Effects
Research indicated that this compound could protect dopaminergic neurons from damage in models of Parkinson’s disease. It was found to lower microglial activation and promote neuroprotection through the modulation of AMPK signaling pathways .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Phenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine | Phenyl substitution at position 1 | Anticancer activity |
| 6-Hydrazino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl substitution at position 6 | Antiproliferative effects |
| 5-Amino-pyrazolo[3,4-d]pyrimidines | Amino group at position 5 | CDK inhibition |
The unique dimethylphenyl substitution in this compound enhances its selectivity towards specific biological targets compared to other analogs, making it a promising candidate for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 1-(2,3-dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, and what are the critical reaction parameters?
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Cyclocondensation : Hydrazine reacts with intermediates like 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole under reflux conditions, followed by recrystallization (e.g., ethanol) to obtain the hydrazinyl derivative .
- Substitution : Pyrazolo[3,4-d]pyrimidin-4-one precursors undergo hydrazine substitution at the 4-position. Key parameters include solvent choice (e.g., dry acetonitrile or dichloromethane), temperature (reflux at 80–100°C), and reaction time (10–24 hours). Purification via recrystallization or column chromatography ensures product integrity .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- IR Spectroscopy : Detect characteristic N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- <sup>1</sup>H NMR : Hydrazinyl protons appear as broad singlets (~δ 4.5–5.5 ppm), while aromatic protons from the 2,3-dimethylphenyl group resonate at δ 6.8–7.5 ppm .
- X-Ray Crystallography : Single-crystal analysis (e.g., from ethanol recrystallization) confirms planar pyrazolo-pyrimidine core geometry and substituent orientation .
Q. What strategies are used to assess the compound’s stability under experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures.
- Solution Stability : Monitor degradation via HPLC or UV-Vis spectroscopy under varying pH (e.g., 4–10) and temperatures (25–60°C) .
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are common sources of side products?
- Optimization :
- Side Products :
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Q. How should contradictory data in biological activity studies be resolved?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:
- Resolution :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
